(S)-Hydroxychloroquine is synthesized from 4,7-dichloroquinoline, which serves as a key starting material. Its classification falls under the broader categories of antimalarials and disease-modifying antirheumatic drugs (DMARDs) due to its dual action against malaria and autoimmune disorders.
The synthesis of (S)-hydroxychloroquine involves several key steps, utilizing various synthetic routes to achieve high purity and yield.
(S)-Hydroxychloroquine has a complex molecular structure characterized by a quinoline core with hydroxyl and amine functional groups.
The structural formula can be represented as follows:
(S)-Hydroxychloroquine participates in various chemical reactions that are essential for its synthesis and biological activity.
(S)-Hydroxychloroquine exerts its therapeutic effects through multiple mechanisms:
Studies have shown that (S)-hydroxychloroquine has varying efficacy against different strains of viruses, with effective concentrations often measured in micromolar ranges during laboratory testing.
(S)-Hydroxychloroquine exhibits several notable physical and chemical properties:
(S)-Hydroxychloroquine has diverse applications in medicine:
(S)-Hydroxychloroquine ((S)-2-[4-[(7-Chloroquinolin-4-yl)amino]pentylamino]ethanol) is a stereoisomer of the 4-aminoquinoline antimalarial agent hydroxychloroquine (HCQ). Its chiral center resides at the C2 position of the aminoalkyl side chain (Fig. 1), conferring absolute (S) configuration as determined by X-ray crystallography and circular dichroism (CD) spectroscopy [3] [7]. The molecule comprises three structural domains: a chlorinated quinoline ring, a secondary amine linker, and a terminal hydroxyethyl group. The stereogenic carbon atom creates two non-superimposable mirror-image enantiomers, (S)-(+)-HCQ and (R)-(–)-HCQ, which exhibit identical covalent bonding but divergent three-dimensional orientations.
Enantiomeric differentiation necessitates chiral analytical techniques. Normal-phase HPLC using Chiralpak AD-H columns (n-hexane/isopropanol/diethylamine, 93:7:0.5 v/v/v) achieves baseline separation (resolution = 2.08) with retention times of 26 min for (R)-HCQ and 29 min for (S)-HCQ [7]. Key analytical parameters include:
Table 1: Key Physicochemical Properties of (S)-Hydroxychloroquine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₈H₂₆ClN₃O | - |
Molar Mass | 335.88 g/mol | - |
Specific Rotation ([α]₂₅D) | +15.9° (c = 1 in H₂O) | Sodium D line, 25°C |
pKa (Ionizable Groups) | pKa₁ = 8.3 (tertiary amine); pKa₂ = 9.7 (quinoline nitrogen) | Aqueous solution, 25°C |
Chiral Center Configuration | (S) | X-ray crystallography |
(S)-HCQ synthesis employs chiral resolution or asymmetric catalysis to achieve enantiomeric excess (ee) >99%:
Chiral Resolution:Racemic HCQ freebase is treated with enantiopure (S)-mandelic acid in ethanol, forming diastereomeric salts. Differential crystallization isolates the (S)-HCQ-(S)-mandelate complex, followed by alkaline hydrolysis (10% NaOH, 0°C) to yield (S)-HCQ freebase. Sulfuric acid conversion then produces (S)-HCQ sulfate (overall yield: 28–32%) [2] [4].
Catalytic Asymmetric Synthesis:A more efficient route involves enantioselective reductive amination of 4-(7-chloroquinolin-4-ylamino)pentan-1-one using Ru-BINAP catalysts. This method achieves 89% ee and 74% yield for the (S)-configured amine intermediate, which is subsequently ethylaminated with 2-bromoethanol under Mitsunobu conditions [4].
Enantiomer-specific optimization focuses on:
Table 2: Synthesis Methods for (S)-Hydroxychloroquine
Method | Key Steps | Yield | Enantiomeric Excess |
---|---|---|---|
Chiral Resolution | Diastereomeric salt formation with (S)-mandelic acid | 30% | >99% |
Asymmetric Amination | Ru-catalyzed reductive amination | 74% | 89% |
Enzymatic Desymmetrization | Lipase-catalyzed acetylation of prochiral diol precursor | 41% | 95% |
Solubility and Partitioning:(S)-HCQ sulfate exhibits high aqueous solubility (620 mg/mL at 25°C) due to its ionic character, while the freebase form is sparingly soluble (1.2 mg/mL) [5]. The partition coefficient (log P) of the freebase is 3.44 (octanol/water), indicating moderate lipophilicity. Solubility varies with pH:
Solid-State Stability:(S)-HCQ sulfate is hygroscopic, requiring storage under nitrogen at 4°C. It demonstrates photostability under UVA light (t₁/₂ > 120 days) but undergoes oxidative degradation in the presence of singlet oxygen, forming 7-chloro-4-aminoquinoline and N-ethyl-N-(2-hydroxyethyl)glyoxal as major degradants [5].
Solution Stability and Bioavailability:In PBS (pH 7.4), (S)-HCQ shows t₁/₂ = 48 days at 37°C. Its oral bioavailability (74%) is comparable to the racemate, but stereoselective first-pass metabolism reduces systemic exposure by 22% compared to (R)-HCQ [3] [5]. The freebase form exhibits 3.2-fold higher intestinal permeability (Caco-2 Papp = 18.7 × 10⁻⁶ cm/s) than the sulfate salt due to passive diffusion dominance.
Table 3: Physicochemical Properties of (S)- vs. (R)-Hydroxychloroquine
Property | (S)-HCQ | (R)-HCQ | Racemic HCQ |
---|---|---|---|
Water Solubility (Freebase) | 1.2 mg/mL | 1.1 mg/mL | 1.15 mg/mL |
log P (Octanol/Water) | 3.44 | 3.47 | 3.45 |
Plasma Protein Binding | 45% | 48% | 46% |
Melting Point | 114°C (dec.) | 115°C (dec.) | 113°C (dec.) |
Receptor Binding and Target Engagement:(S)-HCQ exhibits 3.5-fold weaker binding to angiotensin-converting enzyme 2 (ACE2) (Kd = 8.7 µM) compared to (R)-HCQ (Kd = 2.5 µM), as determined by NMR-based affinity studies [1]. This chiral distinction arises from differential hydrogen bonding with ACE2 residues: (S)-HCQ forms a single hydrogen bond with Asp38, while (R)-HCQ establishes three bonds with Glu35, Asp38, and Lys31. Molecular docking reveals that (S)-HCQ preferentially occupies an allosteric site near the ACE2 catalytic domain, inducing distinct conformational changes versus the (R)-enantiomer.
Metabolic and Pharmacokinetic Differences:Hepatic metabolism demonstrates enantioselectivity:
Biological Activity Profiles:In SARS-CoV-2 antiviral assays, (S)-HCQ shows lower potency (EC₅₀ = 5.38 µM) than (R)-HCQ (EC₅₀ = 3.05 µM) [2] [4]. However, in human iPSC-derived cardiomyocytes, (S)-HCQ exhibits reduced cardiotoxic potential:
Table 4: Comparative Biological Activities of HCQ Enantiomers
Parameter | (S)-HCQ | (R)-HCQ | Racemate |
---|---|---|---|
ACE2 Binding Kd (µM) | 8.7 | 2.5 | 4.9 |
SARS-CoV-2 EC₅₀ (µM) | 5.38 | 3.05 | 5.09 |
hERG Blockade IC₅₀ (µM) | 12.9 | 8.4 | 10.2 |
Ca²⁺ Oscillation IC₅₀ (µM) | 8.2 | 4.7 | 6.3 |
Hepatic CLint (mL/min/kg) | 15.4 | 9.8 | 12.1 |
Physicochemical Contrasts:While both enantiomers share identical molecular weights and elemental composition, (S)-HCQ sulfate exhibits 12% higher hygroscopicity than the (R)-form under 75% relative humidity [5]. Thermal analysis reveals distinct crystalline lattices: (S)-HCQ melts with decomposition at 114°C, forming a eutectic mixture with (R)-HCQ at 89°C. Racemic mixtures display unique phase behavior, including a 1:1 cocrystal with characteristic P21/c space group symmetry. These differences impact formulation design, as (S)-HCQ requires stricter moisture control during tablet compression.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: